molecular formula C12H19ClN6S2 B13351211 (2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)methanamine hemihydrochloride

(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)methanamine hemihydrochloride

Cat. No.: B13351211
M. Wt: 346.9 g/mol
InChI Key: MQHYBQMBAWYKLO-UHFFFAOYSA-N
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Description

(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)methanamine hemihydrochloride is a heterocyclic compound that features both imidazole and thiazole rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)methanamine hemihydrochloride typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of 2-aminothiazole with 3-bromo-2-oxopropanoic acid, followed by cyclization to form the imidazo[2,1-b]thiazole ring . The reaction conditions often involve heating the reagent mixture in a suitable solvent such as benzene or toluene for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes using multistage reactors. For example, a three-reactor system can be employed where the initial reaction forms an intermediate, which is then dehydrated and cyclized to produce the final product .

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)methanamine hemihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the imidazo[2,1-b]thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)methanamine hemihydrochloride has several scientific research applications:

Mechanism of Action

Properties

Molecular Formula

C12H19ClN6S2

Molecular Weight

346.9 g/mol

IUPAC Name

2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethanamine;hydrochloride

InChI

InChI=1S/2C6H9N3S.ClH/c2*7-3-5-4-9-1-2-10-6(9)8-5;/h2*4H,1-3,7H2;1H

InChI Key

MQHYBQMBAWYKLO-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=NC(=CN21)CN.C1CSC2=NC(=CN21)CN.Cl

Origin of Product

United States

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